![molecular formula C23H19N5O3 B13823346 6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13823346.png)
6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-amino-1-(3-methoxybenzyl)-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom.
Métodos De Preparación
The synthesis of 6’-amino-1-(3-methoxybenzyl)-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multi-component reaction. One common method is the four-component condensation of carbonyl compounds (such as aromatic aldehydes and heterocyclic ketones), malononitrile, β-keto esters, and hydrazine hydrate in ethanol, with triethylamine acting as a catalyst . This reaction is carried out under reflux conditions, and the product is obtained after purification.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions due to its multiple functional groups. Some of the common reactions include:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form different spiro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6’-amino-1-(3-methoxybenzyl)-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and anti-inflammatory agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique spiro structure makes it a candidate for the development of new materials with specific properties, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar compounds include other spiro[indole-pyrano[2,3-c]pyrazole] derivatives, which share the spiro structure but differ in their substituents. These compounds are also studied for their biological activities and synthetic applications. The uniqueness of 6’-amino-1-(3-methoxybenzyl)-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H19N5O3 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
6-amino-1'-[(3-methoxyphenyl)methyl]-3-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile |
InChI |
InChI=1S/C23H19N5O3/c1-13-19-21(27-26-13)31-20(25)17(11-24)23(19)16-8-3-4-9-18(16)28(22(23)29)12-14-6-5-7-15(10-14)30-2/h3-10H,12,25H2,1-2H3,(H,26,27) |
Clave InChI |
BGXKPKREOPKINK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)OC)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


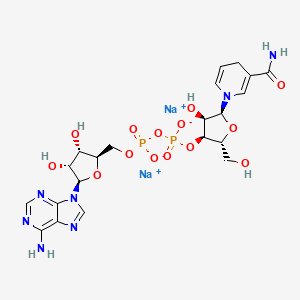
![2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
![2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
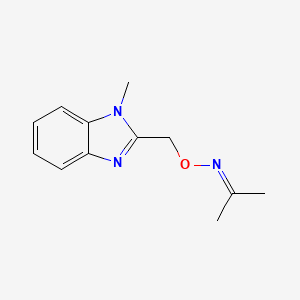

![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)
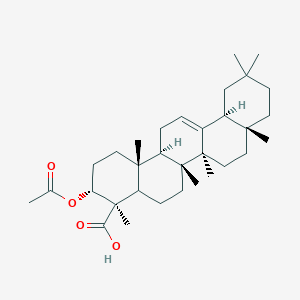

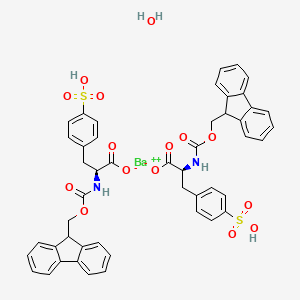

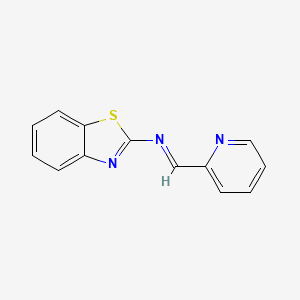
![6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B13823352.png)
![alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe](/img/structure/B13823358.png)
